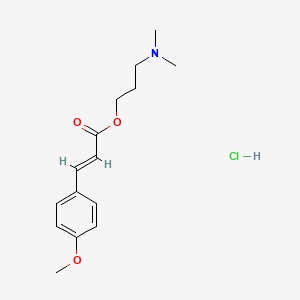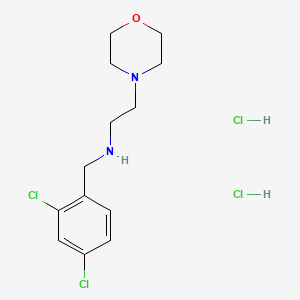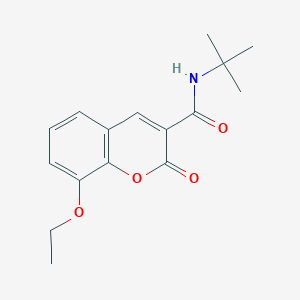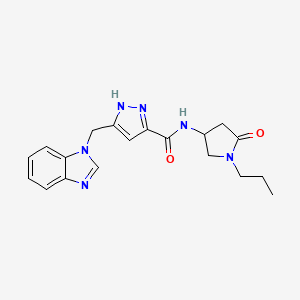
3-(dimethylamino)propyl 3-(4-methoxyphenyl)acrylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)propyl 3-(4-methoxyphenyl)acrylate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMAA-4MA, and it is a derivative of methacrylate that is widely used in biomedical research.
作用机制
The mechanism of action of DMAA-4MA is not fully understood, but it is believed to involve the interaction of the dimethylamino group with the target molecule. The dimethylamino group can act as a hydrogen bond acceptor or donor, and it can also form electrostatic interactions with the target molecule. The 4-methoxyphenyl group can also contribute to the binding affinity of DMAA-4MA by forming hydrophobic interactions with the target molecule.
Biochemical and Physiological Effects:
DMAA-4MA has been shown to have low toxicity and biocompatibility, making it an ideal candidate for biomedical applications. DMAA-4MA can also enhance the stability and solubility of the conjugated molecules, which can improve their bioavailability and efficacy. DMAA-4MA has been shown to have a half-life of approximately 7 hours in vivo, making it suitable for drug delivery applications.
实验室实验的优点和局限性
The advantages of using DMAA-4MA in lab experiments include its versatility, low toxicity, and biocompatibility. DMAA-4MA can also enhance the stability and solubility of the conjugated molecules, which can improve the accuracy and reproducibility of the experiments. The limitations of using DMAA-4MA in lab experiments include its low yield of synthesis, which can limit the availability of the compound, and its limited understanding of the mechanism of action, which can hinder the interpretation of the results.
未来方向
There are several future directions for the research of DMAA-4MA. One direction is to explore the potential applications of DMAA-4MA in drug delivery, imaging, and tissue engineering. Another direction is to investigate the mechanism of action of DMAA-4MA and its interaction with different target molecules. Further research is also needed to optimize the synthesis method of DMAA-4MA to improve the yield and purity of the compound. Overall, DMAA-4MA has great potential for various scientific research applications, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, DMAA-4MA is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of DMAA-4MA involves the reaction of 3-(dimethylamino)propylamine with 3-(4-methoxyphenyl)acrylic acid, and the resulting product is purified by recrystallization. DMAA-4MA has been extensively researched for its potential applications in drug delivery, imaging, and tissue engineering. The mechanism of action of DMAA-4MA is not fully understood, but it is believed to involve the interaction of the dimethylamino group with the target molecule. DMAA-4MA has low toxicity and biocompatibility, making it an ideal candidate for biomedical applications. The advantages of using DMAA-4MA in lab experiments include its versatility, low toxicity, and biocompatibility, while the limitations include its low yield of synthesis and limited understanding of the mechanism of action. There are several future directions for the research of DMAA-4MA, including exploring its potential applications, investigating its mechanism of action, and optimizing its synthesis method. Overall, DMAA-4MA has great potential for various scientific research applications, and further research is needed to fully explore its capabilities.
合成方法
The synthesis of DMAA-4MA involves the reaction of 3-(dimethylamino)propylamine with 3-(4-methoxyphenyl)acrylic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and the resulting product is purified by recrystallization. The yield of DMAA-4MA synthesis is approximately 50%.
科学研究应用
DMAA-4MA has been extensively researched for its potential applications in various fields, including drug delivery, imaging, and tissue engineering. DMAA-4MA is a versatile compound that can be used to conjugate with different molecules, such as drugs, peptides, and imaging agents, to enhance their pharmacokinetics and pharmacodynamics. DMAA-4MA has also been used as a fluorescent probe for imaging cellular structures and as a scaffold for tissue engineering.
属性
IUPAC Name |
3-(dimethylamino)propyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-16(2)11-4-12-19-15(17)10-7-13-5-8-14(18-3)9-6-13;/h5-10H,4,11-12H2,1-3H3;1H/b10-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYHBAUDJVBGEW-HCUGZAAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371184.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N-methyl-2-[(2-methylphenyl)thio]acetamide](/img/structure/B5371187.png)
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)
![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5371205.png)

![[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B5371219.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5371223.png)
![4-(2,3-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5371226.png)
![4-chloro-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5371249.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5371254.png)


![4-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5371271.png)